molecular formula C12H11N<br>C12H11N<br>C6H5NHC6H5 B3428570 Diphenylamine CAS No. 68442-68-2

Diphenylamine

Cat. No.: B3428570
CAS No.: 68442-68-2
M. Wt: 169.22 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Description

Diphenylamine is a crystalline compound with a pleasant smell. It is primarily used in the manufacture of dyes and as an indicator . It is a derivative of aniline, consisting of an amine bound to two phenyl groups .


Synthesis Analysis

This compound is synthesized by the condensation of aniline with oxygen-containing compounds. The condensation of aniline and cyclohexanol yields intermediates, which are then dehydrogenated into this compound . The kinetics of this compound synthesis from aniline and cyclohexanol over a NiSnMg catalyst has been studied .


Molecular Structure Analysis

This compound is an organic compound with the formula (C6H5)2NH . It is a derivative of aniline, consisting of an amine bound to two phenyl groups .


Chemical Reactions Analysis

This compound undergoes various cyclisation reactions. With sulfur, it gives phenothiazine, a precursor to pharmaceuticals. With iodine, it undergoes dehydrogenation to give carbazole, with the release of hydrogen iodide . This compound also reacts with acids to form salts .


Physical and Chemical Properties Analysis

This compound is a solid crystalline organic compound with a floral odor. It can be off-white, tan, or possibly brown/amber. The material’s color is dependent on the amount and length of exposure to air and light. It is insoluble in water .

Scientific Research Applications

Antioxidant Application in Horticulture

DPA is widely used for controlling physiological disorders in fruits and vegetables during storage. It is particularly effective in controlling the superficial scald of apples, the chilling injury of green bell peppers, and the core browning of Yali pear, among other postharvest diseases. Research has investigated enhancing DPA's effect through combined treatments, including low oxygen, 1-MCP treatment, and heat treatment, to control these physiological disorders more effectively (Liu Li-da, 2014).

Analytical Detection and Environmental Monitoring

DPA and its derivatives are subject to environmental analysis due to their widespread use and potential environmental impact. A method for determining substituted diphenylamines in environmental samples like wastewater, biosolids, and sediments has been developed, utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS). This analytical method allows for the detection of DPA compounds in various environmental matrices, highlighting the need for monitoring these substances due to their stability and low biodegradation (Zi-Feng Zhang et al., 2016).

Applications in Electrochemical Sensors

Poly(diphenylamine) and its nanohybrids have been explored for their applications in chemicals and biomolecules analysis. These materials demonstrate significant promise in electrochemical sensors and spectroscopic applications, particularly for detecting chemicals and bio-molecules. The versatility of poly(this compound) in various synthesis methods and its multifunctional conducting properties make it a valuable material for future innovations in sensor technology (M. Eswaran et al., 2020).

Bioremediation and Bioaugmentation

The biodegradation potential of DPA has been investigated, with the isolation of a Pseudomonas putida strain capable of degrading DPA and using it as a sole carbon and nitrogen source. This research demonstrates the potential for bioremediation strategies and wastewater biodepuration systems to address DPA contamination, offering a sustainable approach to mitigate environmental impacts (C. Perruchon et al., 2015).

Mechanism of Action

Safety and Hazards

Diphenylamine is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It causes severe skin burns and eye damage. Inhalation can be fatal .

Future Directions

The global Diphenylamine market stood at 1.02 Million Tonnes in 2020 and is forecast to reach 1.56 Million Tonnes by 2030, growing at a healthy CAGR of 4.35% until 2030 . The increasing demand for this compound as an antioxidant in lubricants and its increasing application in other areas such as chemical intermediate and fungicides is expected to drive the demand for this compound during the forecast period .

Relevant Papers A review paper titled “Derivatives of this compound and benzothiadiazole in optoelectronic applications” presents research focused on the structure-properties relationship of this compound and benzothiadiazole derivatives with optoelectronic applications . Another study reports the electrochemical monitoring and sensing of this compound, an anti-scald agent on a modified pencil graphite electrode (PGE) .

Biochemical Analysis

Biochemical Properties

Diphenylamine plays a significant role in biochemical reactions. It is used in the this compound Assay, a method for measuring apoptosis by determining the percentage of fragmentation of DNA into oligosomal-sized fragments . The measure of soluble DNA released from apoptotic nuclei into the cytoplasm constitutes a quantitative measure of cellular response .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been observed to induce apoptosis, a process of programmed cell death . This process results in cytoskeletal disruption, cell shrinkage, membrane blebbing, nuclear condensation, and internucleosomal DNA fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. In the this compound Assay, the reaction takes advantage of the bonds between purines and deoxyribose, which are very labile . Once these bonds are broken, inorganic phosphates are liberated from the DNA and provide the substrate, which is measured by the reaction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The this compound Assay, for instance, involves an overnight incubation period of 12–16 hours . This allows for the colorimetric reaction to develop, enhancing the sensitivity of the assay .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, a Pseudomonas putida strain was found to transform this compound to aniline and catechol by a biphenyl dioxygenase . Aniline was then transformed to catechol, which was further metabolized via the ortho-cleavage pathway .

Properties

IUPAC Name

N-phenylaniline
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InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C12H11N, Array
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Related CAS

25656-57-9
Record name Poly(diphenylamine)
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DSSTOX Substance ID

DTXSID4021975
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Molecular Weight

169.22 g/mol
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Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F
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Flash Point

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03%
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Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³
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Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82
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Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
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Color/Form

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid.

CAS No.

122-39-4, 68442-68-2
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Melting Point

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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